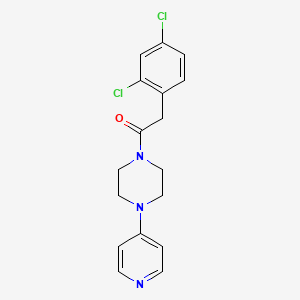
2-(2,4-Dichlorophenyl)-1-(4-pyridin-4-ylpiperazin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dichlorophenyl)-1-(4-pyridin-4-ylpiperazin-1-yl)ethanone, also known as DPA-714, is a small molecule that has been extensively studied for its potential applications in scientific research. It belongs to the class of compounds known as piperazine derivatives and has been shown to have a variety of biochemical and physiological effects. In
科学研究应用
2-(2,4-Dichlorophenyl)-1-(4-pyridin-4-ylpiperazin-1-yl)ethanone has been shown to have a variety of potential applications in scientific research. One of its most promising uses is as a radioligand for imaging the translocator protein (TSPO) in the brain. TSPO is a marker of neuroinflammation and is upregulated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound has been shown to have high affinity for TSPO and can be used to visualize and quantify TSPO expression in vivo using positron emission tomography (PET) imaging.
作用机制
The exact mechanism of action of 2-(2,4-Dichlorophenyl)-1-(4-pyridin-4-ylpiperazin-1-yl)ethanone is not fully understood. However, it is believed to act as a selective agonist of TSPO, which is located on the outer mitochondrial membrane. TSPO is involved in a variety of cellular processes, including cholesterol transport, apoptosis, and immune response. By binding to TSPO, this compound may modulate these processes and have downstream effects on cellular function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its affinity for TSPO, it has been shown to have anti-inflammatory properties and may modulate the immune response. It has also been shown to have neuroprotective effects in animal models of neurodegenerative disease. However, further research is needed to fully elucidate the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One of the main advantages of 2-(2,4-Dichlorophenyl)-1-(4-pyridin-4-ylpiperazin-1-yl)ethanone is its high affinity for TSPO, which makes it an ideal radioligand for imaging TSPO expression in vivo. It is also relatively easy to synthesize and has been optimized for high yield and purity. However, this compound has some limitations for lab experiments. It has limited water solubility, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can limit its use in longitudinal studies.
未来方向
There are many potential future directions for research on 2-(2,4-Dichlorophenyl)-1-(4-pyridin-4-ylpiperazin-1-yl)ethanone. One area of interest is the development of new radioligands for imaging TSPO expression in vivo. Researchers are also interested in exploring the potential therapeutic applications of this compound in neurological disorders. Finally, further research is needed to fully elucidate the biochemical and physiological effects of this compound and its mechanism of action.
合成方法
The synthesis of 2-(2,4-Dichlorophenyl)-1-(4-pyridin-4-ylpiperazin-1-yl)ethanone involves the reaction of 2,4-dichlorobenzaldehyde with 4-pyridin-4-ylpiperazine in the presence of potassium carbonate and acetonitrile. The resulting product is then treated with ethyl chloroformate to yield this compound. This method has been optimized for high yield and purity and has been widely used in the production of this compound for scientific research purposes.
属性
IUPAC Name |
2-(2,4-dichlorophenyl)-1-(4-pyridin-4-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O/c18-14-2-1-13(16(19)12-14)11-17(23)22-9-7-21(8-10-22)15-3-5-20-6-4-15/h1-6,12H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTMKFBSCAHYKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=NC=C2)C(=O)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7644388.png)
![3-(4-Methoxyphenethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7644401.png)
![N-phenyl-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxamide](/img/structure/B7644406.png)
![N-cyclopentyl-2-[(2,6-difluorophenyl)sulfonylamino]acetamide](/img/structure/B7644412.png)
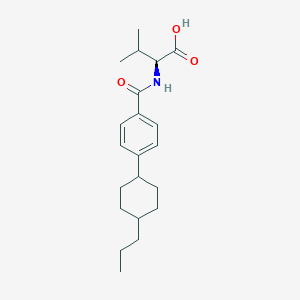

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7644433.png)
![2-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-N-(furan-2-ylmethylcarbamoyl)acetamide](/img/structure/B7644444.png)

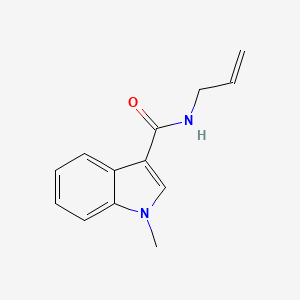

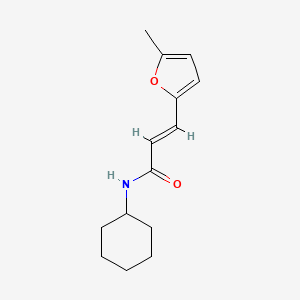
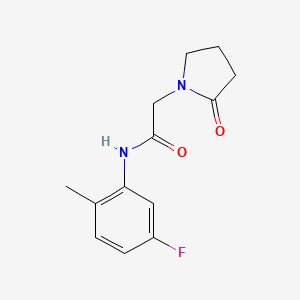
![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3-phenylprop-2-enamide](/img/structure/B7644483.png)